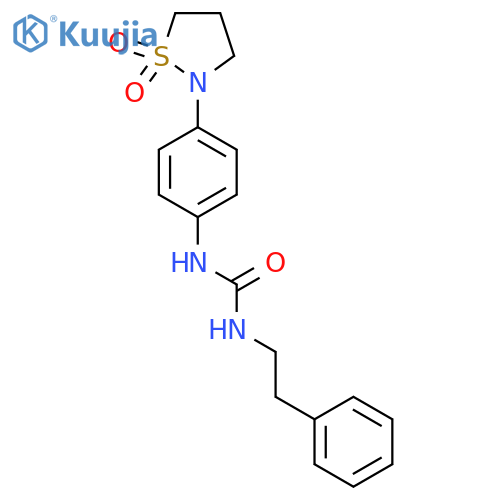Cas no 1203380-92-0 (3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

1203380-92-0 structure
商品名:3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea
3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea
- AKOS024513027
- F5536-0031
- 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea
- SR-01000923154-1
- SR-01000923154
- Z402453966
- 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea
- 1203380-92-0
- VU0646816-1
-
- インチ: 1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22)
- InChIKey: XAGZLKXRNUCGFE-UHFFFAOYSA-N
- ほほえんだ: S1(CCCN1C1C=CC(=CC=1)NC(NCCC1C=CC=CC=1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 359.13036271g/mol
- どういたいしつりょう: 359.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 86.9Ų
3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5536-0031-1mg |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-3mg |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-2μmol |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-5μmol |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-5mg |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-2mg |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5536-0031-4mg |
3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(2-phenylethyl)urea |
1203380-92-0 | 4mg |
$66.0 | 2023-09-09 |
3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Ping Tong Food Funct., 2020,11, 628-639
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1203380-92-0 (3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea) 関連製品
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
